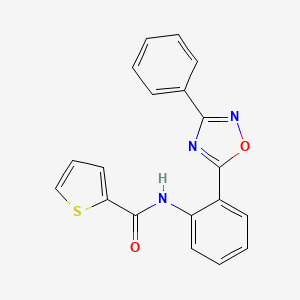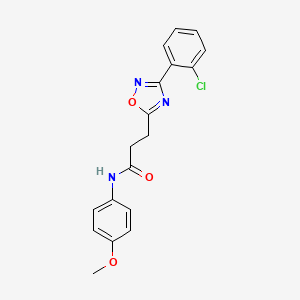
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a variety of interesting properties, including antimicrobial, antifungal, and anticancer activity. In
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. This could explain its cytotoxic effects on cancer cells, as well as its antimicrobial activity.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
実験室実験の利点と制限
One advantage of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its broad spectrum of activity. It has been shown to have activity against a variety of cancer cell lines, as well as a variety of bacteria and fungi. Another advantage is its relatively low toxicity, making it a potentially safer alternative to other compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications. Another limitation is its relatively low potency compared to other compounds, which may limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. One area of interest is its potential as a treatment for drug-resistant bacterial infections. Another area of interest is its potential as a treatment for fungal infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-1,2,4-oxadiazole. Finally, this compound is reacted with 4-methoxybenzaldehyde and propanoyl chloride to form the desired product.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been studied for a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer cells and leukemia cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of interest is its potential as an antimicrobial agent. Studies have shown that this compound has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-13-8-6-12(7-9-13)20-16(23)10-11-17-21-18(22-25-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYYMGDNDXTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


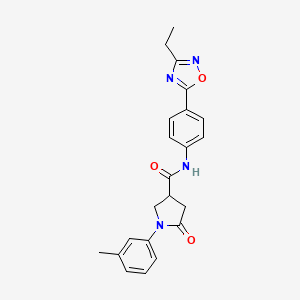
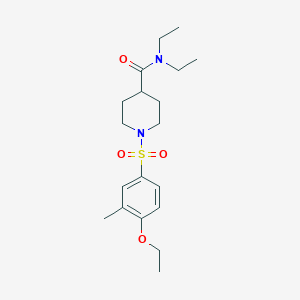
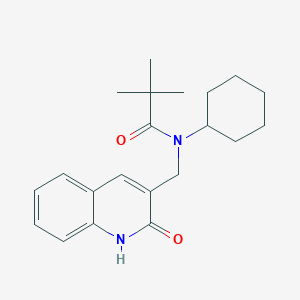

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
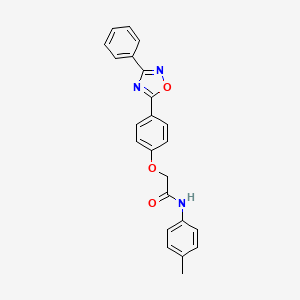
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)
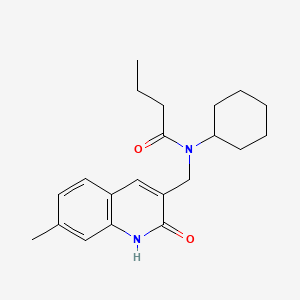

![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)

![1-{N'-[(E)-[4-(carbamoylmethoxy)phenyl]methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7684207.png)
